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Compound of Interest

Compound Name: 1,3,5,7-Tetraphenyladamantane

Cat. No.: B096923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1,3,5,7-tetraphenyladamantane, a highly symmetrical and rigid polycyclic aromatic
hydrocarbon. The unique cage-like structure of the adamantane core, combined with the four
phenyl substituents, results in distinct spectroscopic signatures. This document details the
expected data from key analytical techniques, provides in-depth experimental protocols, and
visualizes the molecular structure and characterization workflow.

Molecular Structure and Properties

1,3,5,7-Tetraphenyladamantane (TPA) possesses a diamondoid adamantane cage with a
phenyl group attached to each of the four bridgehead carbon atoms. This arrangement confers
a high degree of thermal stability and a rigid, well-defined three-dimensional structure.

Property Value

Molecular Formula CsaHs2

Molecular Weight 440.62 g/mol

CAS Number 16004-75-4[1][2]
Appearance White to off-white solid
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Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1,3,5,7-tetraphenyladamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Estimated)

No explicit experimental *H NMR data for 1,3,5,7-tetraphenyladamantane was found in the
reviewed literature. The following are estimated chemical shifts based on the analysis of
adamantane and substituted aromatic compounds.

. Estimated Chemical Shift
Protons Multiplicity

(5) [ppm]
Adamantane CH:2 Singlet ~1.9-21
Phenyl H (ortho, meta, para) Multiplet ~7.2-7.6

Table 2: 13C NMR Spectroscopic Data

Carbon Chemical Shift (d) [ppm]
Adamantane CH: 39.1
Adamantane C (quaternary) 46.8
Phenyl C-H 127.2
Phenyl C (ipso) 137.6, 148.5
Phenyl C (quaternary) 91.8

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
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Parameter Value

lonization Mode Electron lonization (EI)
Calculated m/z 440.25040

Found m/z 440.25008

Vibrational and Electronic Spectroscopy

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Characteristic Bands)

Wavenumber (cm~?) Vibration Mode Functional Group
3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic (Adamantane)
1600 - 1450 C=C Stretch Aromatic Ring

1450 - 1300 C-H Bend Aliphatic (Adamantane)
Below 900 C-H Bend (out-of-plane) Aromatic

Table 5: UV-Vis Spectroscopy Data (Estimated)

Specific experimental UV-Vis data for 1,3,5,7-tetraphenyladamantane is not readily available.
The data presented is based on the closely related compound, tetraphenylmethane, and is
expected to be very similar due to the presence of isolated phenyl chromophores.

Molar Absorptivity (g)
Solvent A_max (nm)

[M—*cm™1]
Cyclohexane ~263 ~1910

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 1,3,5,7-tetraphenyladamantane.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1,3,5,7-tetraphenyladamantane.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIl3) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

IH NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Solvent: CDClI3

Temperature: 298 K

Spectral Width: 0-12 ppm

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

13C NMR Acquisition Parameters:

e Pulse Sequence: Proton-decoupled single-pulse sequence.

e Solvent: CDCIs

e Temperature: 298 K
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e Spectral Width: 0-200 ppm
e Number of Scans: 1024 or higher (due to the low natural abundance of 13C)

o Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of 1,3,5,7-
tetraphenyladamantane.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
with an electron ionization (El) source.

Sample Preparation:

o Prepare a dilute solution of 1,3,5,7-tetraphenyladamantane in a volatile organic solvent
(e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL.

Acquisition Parameters:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: m/z 50-1000

Resolution: >10,000

Inlet System: Direct infusion or gas chromatography (if coupled).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1,3,5,7-tetraphenyladamantane.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):

e Thoroughly dry both the 1,3,5,7-tetraphenyladamantane sample and potassium bromide
(KBr) powder in an oven to remove any moisture.

e In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry
KBr until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16-32

Background: A spectrum of a pure KBr pellet should be collected as the background.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within 1,3,5,7-tetraphenyladamantane.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:

e Prepare a stock solution of 1,3,5,7-tetraphenyladamantane in a UV-transparent solvent
(e.g., cyclohexane or ethanol) of a known concentration (e.g., 1x10=3 M).

e Prepare a series of dilutions from the stock solution to obtain concentrations in the range of
1x10~%to 1x10—> M.

o Use the pure solvent as a reference in the second beam of the spectrophotometer.
Acquisition Parameters:

o Wavelength Range: 200-400 nm
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e Scan Speed: Medium
e Slit Width: 1.0 nm

o Data Interval: 1.0 nm

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the
spectroscopic characterization of 1,3,5,7-tetraphenyladamantane.
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Caption: Molecular structure of 1,3,5,7-Tetraphenyladamantane.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b096923?utm_src=pdf-body-img
https://www.benchchem.com/product/b096923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Synthesis & Purification
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Caption: Experimental workflow for the characterization of 1,3,5,7-Tetraphenyladamantane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1,3,57-Tetraphenyladamantane | C34H32 | CID 11553988 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.1,3,57-TETRAPHENYLADAMANTANE | 16004-75-4 [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of 1,3,5,7-
Tetraphenyladamantane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b096923#spectroscopic-characterization-
of-1-3-5-7-tetraphenyladamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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